4-Chloro-2-methoxy-5-methylbenzonitrile
Overview
Description
“4-Chloro-2-methoxy-5-methylbenzonitrile” is a chemical compound with the molecular formula C9H8ClNO . It has an average mass of 181.619 Da and a monoisotopic mass of 181.029449 Da .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methoxy-5-methylbenzonitrile” consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The presence of the chlorine atom and the nitrile group (-CN) likely contribute to its reactivity.Scientific Research Applications
Improved Synthesis of Isoquinolin Derivatives
Zheng et al. (2009) reported an efficient synthetic route involving carboxylation and cyclization processes, which could be applicable to the synthesis of derivatives of 4-Chloro-2-methoxy-5-methylbenzonitrile. This method offers better yield and reproducibility compared to traditional methods (Zheng, Wang, Scola, & D'Andrea, 2009).
Novel Synthesis from Vanillin
Sun & Kao (1981) developed a new synthesis method for 3-methoxy-4-chloro-5-nitrobenzonitrile, an intermediate in synthesizing the C_9-N fragment of maytansine, starting from vanillin. This method might offer insights for synthesizing related compounds (Sun & Kao, 1981).
Synthesis of Gefitinib
Jin et al. (2005) described the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into Gefitinib, a cancer treatment drug. This process involves transfer hydrogenation and Dimroth rearrangement, which could be relevant for the transformation of similar compounds (Jin, Chen, Zou, Shi, & Ren, 2005).
Antitumor Activities
Novel 4-Aminoquinazoline Derivatives
Li (2015) synthesized a series of 4-aminoquinazoline derivatives showing anti-tumor activities. The synthesis involved alkylation, nitration, reduction, and cyclization steps. This research could indicate potential anti-tumor applications for similar benzonitrile derivatives (Li, 2015).
Optical Properties
Aluminum and Zinc Quinolates
Barberis & Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes with modified 4-methyl(methoxy or chloro)benzaldehyde, examining their optical properties. These findings could be relevant to the development of materials with specific optical characteristics (Barberis & Mikroyannidis, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-methoxy-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIVCVJDAHCNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677810 | |
Record name | 4-Chloro-2-methoxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-5-methylbenzonitrile | |
CAS RN |
755027-31-7 | |
Record name | 4-Chloro-2-methoxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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